molecular formula C16H20N2O3 B2445889 2-ethoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide CAS No. 2034332-92-6

2-ethoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide

Cat. No.: B2445889
CAS No.: 2034332-92-6
M. Wt: 288.347
InChI Key: WXVSEJXWKOVLGF-UHFFFAOYSA-N
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Description

2-ethoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide is a synthetic benzamide derivative intended for research and development purposes. Benzamide derivatives are a class of compounds studied for their diverse biological activities and are often explored in medicinal chemistry for their potential interactions with various enzymatic and receptor targets . The structure of this compound, which incorporates a 1,2-oxazole (isoxazole) ring linked via a propyl chain to the benzamide nitrogen, is a common pharmacophore found in molecules with potential bioactivity. Related compounds featuring the benzamide core and heterocyclic rings, such as oxazoles, have been investigated as cell differentiation inducers and for other pharmacological effects . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to all appropriate safety protocols in a laboratory setting.

Properties

IUPAC Name

2-ethoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-3-20-15-9-5-4-8-14(15)16(19)17-10-6-7-13-11-12(2)18-21-13/h4-5,8-9,11H,3,6-7,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVSEJXWKOVLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCCC2=CC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide can be achieved through a multi-step process involving the formation of the isoxazole ring followed by its attachment to the benzamide moiety. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzamide moiety can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

2-ethoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide involves its interaction with specific molecular targets. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other isoxazole derivatives.

Biological Activity

2-ethoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the benzamide class and incorporates an isoxazole ring, which is known for its diverse pharmacological properties.

Structural Characteristics

The molecular formula of 2-ethoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide is C16H20N2O3, with a molecular weight of approximately 288.34 g/mol. The compound's structure includes:

  • Ethoxy Group : Enhances solubility and bioavailability.
  • Benzamide Moiety : Provides a framework for interaction with biological targets.
  • Isoxazole Ring : Associated with anti-inflammatory and anticancer activities.

The biological activity of 2-ethoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide is primarily attributed to its interaction with specific enzymes and receptors. The isoxazole ring can modulate cellular pathways through inhibition or activation of target proteins. This modulation may lead to various therapeutic effects, including:

  • Anti-inflammatory Properties : Potentially reducing inflammation through the inhibition of pro-inflammatory cytokines.
  • Anticancer Activity : The compound may induce apoptosis in cancer cells or inhibit tumor growth by targeting specific signaling pathways.

Comparative Analysis

The following table compares 2-ethoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide with similar compounds:

Compound Name Structural Features Biological Activity
N-(5-methylisoxazol-3-yl)malonamideIsoxazole ringSimilar anti-inflammatory properties
3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazoleIsoxazole derivativePotential therapeutic applications
3-ethoxy-N-(3-phenyloxazol)-benzamideIsoxazole ring with ethoxyAnticancer activity

Research Findings

Recent studies have highlighted the potential applications of 2-ethoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide in drug development. Its unique substitution pattern allows for distinct biological activities compared to other isoxazole derivatives. Research indicates that the compound may serve as a lead candidate for developing novel therapeutic agents with improved efficacy and selectivity in treating various diseases.

Case Studies

  • Anticancer Studies : In vitro assays demonstrated that compounds with similar structural features exhibited significant cytotoxic effects against various cancer cell lines, suggesting that 2-ethoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide could have similar effects .
  • Anti-inflammatory Effects : Preliminary studies indicate that the compound may inhibit the secretion of inflammatory mediators in cell models, supporting its potential use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-ethoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide, and how can reaction conditions be controlled to minimize side products?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with condensation of 3-methyl-1,2-oxazole-5-propylamine with 2-ethoxybenzoyl chloride. Key steps include:

  • Amide bond formation : Conducted under inert atmosphere (N₂/Ar) using coupling agents like EDC/HOBt in anhydrous DCM or THF .
  • Oxazole ring stabilization : Requires pH control (6.5–7.5) and low temperatures (0–5°C) to prevent ring-opening side reactions .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC at each step to track intermediates and ensure purity (>95%) .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodological Answer : A combination of spectroscopic and analytical techniques is essential:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the presence of the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and oxazole protons (δ 6.2–6.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks matching the molecular formula (C₁₇H₂₀N₂O₃) .
  • X-ray crystallography : For definitive confirmation of stereochemistry and intermolecular interactions in solid-state studies .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound with biological targets, such as enzymes or receptors?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina or Schrödinger Suite to simulate interactions with protein targets (e.g., kinases, GPCRs). Focus on the oxazole ring’s electron-rich regions for hydrogen bonding and π-π stacking .
  • Quantum mechanical calculations : Density Functional Theory (DFT) to analyze charge distribution and frontier molecular orbitals (HOMO/LUMO) for reactivity insights .
  • MD simulations : Run 100-ns trajectories in explicit solvent to assess stability of ligand-target complexes .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from independent studies (e.g., IC₅₀ values in enzyme inhibition assays) and apply statistical models (ANOVA or Bayesian inference) to identify outliers .
  • Dose-response reevaluation : Reproduce assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control for environmental variability .
  • Off-target profiling : Use high-throughput screening (HTS) to rule out nonspecific interactions with unrelated proteins .

Q. What experimental designs are recommended to study the compound’s metabolic stability in vitro?

  • Methodological Answer :

  • Hepatocyte incubation : Incubate with primary hepatocytes (human/rat) at 1 µM concentration for 0–120 minutes. Quench with acetonitrile and analyze via LC-MS/MS to quantify parent compound degradation .
  • CYP450 inhibition assays : Test against CYP3A4, 2D6, and 2C9 isoforms using fluorescent probes (e.g., Vivid® substrates) to assess enzyme inhibition potential .

Data Analysis and Optimization

Q. How can reaction yield and selectivity be optimized for large-scale synthesis (>10 g)?

  • Methodological Answer :

  • DoE (Design of Experiments) : Apply factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, optimize amide coupling at 25°C in THF with 1.2 eq. EDC .
  • Flow chemistry : Continuous-flow reactors improve heat/mass transfer, reducing side products (e.g., dimerization) during oxazole formation .

Q. What advanced analytical techniques are suitable for detecting degradation products under accelerated stability conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat (60°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH).
  • UHPLC-QTOF-MS : Identify degradation products with mass accuracy <2 ppm and fragment ion matching .
  • NMR-based metabolomics : Track structural changes in real-time under stress conditions .

Mechanistic and Interaction Studies

Q. How can the compound’s mechanism of action be elucidated in cellular models of inflammation?

  • Methodological Answer :

  • Transcriptomic profiling : RNA-seq of treated macrophages (e.g., RAW 264.7) to identify differentially expressed genes (e.g., NF-κB pathway targets) .
  • Kinase activity assays : Use ADP-Glo™ kinase assay to measure inhibition of key kinases (e.g., JAK2, p38 MAPK) .

Q. What strategies validate the compound’s selectivity against structurally similar off-targets?

  • Methodological Answer :

  • Thermal shift assay (TSA) : Monitor protein melting temperature shifts to confirm binding to intended targets .
  • Alanine scanning mutagenesis : Modify residues in the target protein’s binding pocket to assess interaction specificity .

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